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R406 is a potent ATP-competitive inhibitor of spleen tyrosine kinase (Syk, Ki = 30 nM). Through this action, R406 blocks FcεRI-dependent mast cell activation (EC50 = 43 nM) and, at 3 μM, reduces the release of IL-10, -12, and -13 by immune complex-pulsed dendritic cells. R406 is orally available and can reduce immune complex-mediated inflammation. In cancers characterized by over-expression of Syk, R406 can prevent signaling downstream of Syk and induce apoptosis. R406 also inhibits Syk-dependent signaling through c-Jun N-terminal kinase in rheumatoid arthritis synoviocytes, suggesting a therapeutic intervention in this autoimmune disease.
Tamatinib, also known as R406, is a potent inhibitor of immunoglobulin E (IgE)- and IgG-mediated activation of Fc receptor signaling (EC for degranulation = 56-64 nM). The primary target for R406 is the spleen tyrosine kinase (Syk). R4...